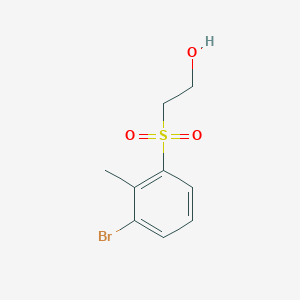
2-(3-溴-2-甲基苯磺酰基)-乙醇
描述
“3-Bromo-2-methyl-benzenesulfonyl chloride” is a beige solid . It has a molecular weight of 269.55 .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-methyl-benzenesulfonyl chloride” is1S/C7H6BrClO2S/c1-5-6 (8)3-2-4-7 (5)12 (9,10)11/h2-4H,1H3 . Physical And Chemical Properties Analysis
“3-Bromo-2-methyl-benzenesulfonyl chloride” is a beige solid . It has a molecular weight of 269.55 . It should be stored at room temperature .科学研究应用
合成和化学性质
对 2-(3-溴-2-甲基苯磺酰基)-乙醇及其衍生物的研究集中在其合成和探索其化学性质以用于各种科学应用。一项研究描述了辅酶 Q10 的关键中间体的合成,展示了类似化合物在生产重要生物分子中的用途。该过程涉及多个步骤,包括溴化和使用超声条件以显着产率获得所需产物,突出了该化合物在合成有机化学中的相关性 (匡志敏,2008)。
催化应用
另一项研究展示了 1-卤代-1-炔烃的铜催化 1,2-双胺化,导致受保护的四氢吡嗪和相关杂环化合物的合成。这项研究强调了 2-(3-溴-2-甲基苯磺酰基)-乙醇衍生物在促进催化转化中的潜在作用,为构建含氮杂环化合物的复杂新合成方法的发展做出了贡献 (福留康弘等,2008)。
溶解度和物理性质
已经广泛研究了相关化合物的溶解度和物理性质,例如 3-溴-2-甲基苯甲酸,提供了对溴甲基苯磺酰基衍生物在各种溶剂中的溶解度行为的见解。此类数据对于设计实验和了解这些化合物在不同化学环境中的反应性和相互作用至关重要 (顾元元等,2020)。
安全和危害
属性
IUPAC Name |
2-(3-bromo-2-methylphenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-7-8(10)3-2-4-9(7)14(12,13)6-5-11/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELLGULNZXLZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)


![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)
![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)
![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)
![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)

![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)

